molecular formula C23H25FN2O3S B11281558 2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

2-(3-((4-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B11281558
M. Wt: 428.5 g/mol
InChI Key: YTYWWSPYPQMLSI-UHFFFAOYSA-N
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Description

2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that features a combination of fluorophenyl, methanesulfonyl, indole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Methanesulfonyl Group: This step involves sulfonylation, typically using methanesulfonyl chloride in the presence of a base.

    Formation of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, often using a piperidine derivative.

    Final Coupling: The final step involves coupling the indole and piperidine moieties under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[(4-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
  • 2-{3-[(4-Bromophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one
  • 2-{3-[(4-Methylphenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one

Uniqueness

The uniqueness of 2-{3-[(4-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one lies in the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H25FN2O3S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C23H25FN2O3S/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(20-4-2-3-5-21(20)26)30(28,29)16-18-6-8-19(24)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3

InChI Key

YTYWWSPYPQMLSI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F

Origin of Product

United States

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